molecular formula C9H5F3O B1593456 1-Ethynyl-3-(trifluoromethoxy)benzene CAS No. 866683-57-0

1-Ethynyl-3-(trifluoromethoxy)benzene

Cat. No. B1593456
M. Wt: 186.13 g/mol
InChI Key: NWBWKSOPVZODSM-UHFFFAOYSA-N
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Description

“1-Ethynyl-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It is also known by other names such as “3-(Trifluoromethoxy)phenylacetylene”, “Benzene, 1-ethynyl-3-(trifluoroMethoxy)-”, and "3-Ethynyl-alpha,alpha,alpha-trifluoroanisole" .


Molecular Structure Analysis

The molecular structure of “1-Ethynyl-3-(trifluoromethoxy)benzene” is based on its molecular formula C9H5F3O . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are not available in the current context.

Scientific Research Applications

Variable Pore Size and Chemical Functionality

Studies have explored the synthesis and application of molecular structures with variable pore sizes and chemical functionalities. For example, modifications to the central aromatic ring of molecules, including the attachment of ethynyl, benzene, and trifluoromethoxy groups, have been investigated for their potential in creating porous structures with diverse applications, including catalysis and material science (Kiang et al., 1999).

Synthesis and Characterization of Metal Complexes

Research into benzo[1,2-b;4,5-bʹ]dithiophene-bridged bimetal complexes with different redox-active terminals has been conducted. These studies focus on the synthesis, characterization, and the investigation of charge delocalization, highlighting the role of ethynyl groups in adjusting the electronic and optical properties of metal complexes (Ou et al., 2017).

Nanoscopic Cages for Sensing Applications

Organometallic building blocks incorporating ethynyl functionality have been synthesized and used to create nanoscopic cages. These structures exhibit fluorescence quenching in the presence of picric acid, making them promising candidates for selective sensing applications (Samanta & Mukherjee, 2013).

Catalysis of Ethylation Reactions

Research on the catalysis of ethylation reactions using trifluoromethanesulphonic acid has shown its effectiveness in promoting the ethylation of benzene, demonstrating the potential utility of trifluoromethanesulphonic acid in organic synthesis and industrial processes (Booth et al., 1987).

Electrochromic Metal Complex Nanosheets

The synthesis of electrochromic metal complex nanosheets incorporating ethynyl groups has been achieved. These nanosheets demonstrate reversible and robust redox reactions, suggesting applications in electrochromic devices (Takada et al., 2015).

properties

IUPAC Name

1-ethynyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWKSOPVZODSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650528
Record name 1-Ethynyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-(trifluoromethoxy)benzene

CAS RN

866683-57-0
Record name 1-Ethynyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)phenylacetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add potassium carbonate (257 mg, 1.86 mmol) to a solution of trimethyl-(3-trifluoromethoxyphenylethynyl)-silane (960 mg, 3.72 mmol) in ethanol (15 mL) and stir for 16 h. Add a 10% aqueous solution of hydrochloric acid to neutralize the reaction mixture and then partition between water and hexanes. Separate the organic layer and concentrate with cooling to give the title compound (571.4 mg, 83%).
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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